molecular formula C12H11ClN2O3S B13369733 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide

Katalognummer: B13369733
Molekulargewicht: 298.75 g/mol
InChI-Schlüssel: APEKHJOMWBMGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative presented for research purposes. The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with various biological targets. This compound features a chlorinated and methoxylated benzene ring connected to a pyridinyl group, a structural motif common in the development of enzyme inhibitors. Researchers may be interested in this compound for exploring structure-activity relationships (SAR), particularly in the design of "dual-tail" inhibitors that can interact with multiple regions of an enzyme's active site. Benzenesulfonamides are extensively investigated as potent inhibitors of carbonic anhydrase isoforms , which are zinc metalloenzymes involved in critical physiological processes such as pH regulation, respiration, and tumorigenicity. Specifically, inhibitors targeting the hCA IX and hCA XII isoforms are considered promising therapeutic agents for hypoxic tumors. The structural features of this compound suggest potential for such applications, though its specific inhibitory profile and mechanism of action would require empirical validation. Beyond oncology, the benzenesulfonamide core is found in compounds with a broad spectrum of reported biological activities, including antimicrobial, antiviral, and antidiabetic effects, making this reagent a candidate for various biochemical screening and hit-to-lead optimization programs. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C12H11ClN2O3S

Molekulargewicht

298.75 g/mol

IUPAC-Name

4-chloro-2-methoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c1-18-10-8-9(13)5-6-11(10)19(16,17)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15)

InChI-Schlüssel

APEKHJOMWBMGNV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2=CC=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Methylation Under Anhydrous Conditions

  • Reagents: Dimethyl sulfate, potassium carbonate
  • Procedure: 5-Chlorosalicylic acid is dissolved in acetone, then methylated with dimethyl sulfate in the presence of potassium carbonate under reflux.
  • Yield Data:
Parameter Value
Starting Material 100 g (1 mol)
Reagent 215 g dimethyl sulfate
Reaction Time 4 hours
Product Yield 95 g (95%)
Boiling Point 135°-138°C at 12 mm Hg

This route provides high selectivity and yield, producing methyl 5-chloro-2-methoxybenzoate efficiently.

Esterification Under Aqueous Conditions

  • Reagents: Potassium carbonate, dimethyl sulfate
  • Procedure: Esterification involves initial ester formation followed by methylation, suitable for longer routes but yielding comparable products.

Aminolysis to Form N-(2-Pyridinyl) Benzamide Derivatives

The next critical step is converting methylated intermediates into benzamide derivatives with pyridinyl groups:

Aminolysis with 2-Pyridinylamine

  • Reagents: 2-Pyridinylamine, chlorosulfonic acid
  • Procedure: Methyl 5-chloro-2-methoxybenzoate reacts with 2-pyridinylamine under reflux conditions, forming N-(2-pyridinyl)-5-chloro-2-methoxybenzamide.
  • Reaction Conditions: Reflux in ethanol, followed by purification via recrystallization.

Chlorosulfonation and Sulfonamide Formation

  • Reagents: Chlorosulfonic acid, ammonia, acetic acid
  • Procedure: The benzamide undergoes chlorosulfonation with chlorosulfonic acid, then aminolysis with ammonia yields the sulfonamide.
Step Reagents Conditions Yield Notes
Chlorosulfonation Chlorosulfonic acid Ice bath, gradual addition 70% Controlled addition prevents side reactions
Sulfonamide Formation Ammonia Reflux 70% Purification via recrystallization

Incorporation of the 2-Pyridinyl Group

The pyridinyl moiety can be introduced via nucleophilic aromatic substitution or Buchwald–Hartwig coupling, depending on the available intermediates:

Nucleophilic Substitution

  • Suitable if the aromatic ring bears a leaving group (e.g., halogen).
  • Reagents: 2-Pyridinylamine, base (e.g., potassium carbonate)
  • Conditions: Reflux in polar solvents like DMF or ethanol.

Palladium-Catalyzed Coupling

  • Reagents: 2-Pyridinylboronic acid or halide, palladium catalyst, base
  • Conditions: Reflux in suitable solvents, such as toluene or dioxane, under inert atmosphere.

Summary of the Synthetic Route

Step Description Key Reagents Conditions Yield References
1 Methylation of 5-chlorosalicylic acid Dimethyl sulfate, potassium carbonate Reflux, anhydrous 95%
2 Ester hydrolysis or direct methylation Potassium carbonate, dimethyl sulfate Reflux 95%
3 Aminolysis with 2-pyridinylamine 2-Pyridinylamine Reflux in ethanol >80%
4 Chlorosulfonation Chlorosulfonic acid Ice bath, controlled addition 70%
5 Sulfonamide formation Ammonia Reflux 70%
6 Pyridinyl group incorporation 2-Pyridinylboronic acid or halide Palladium catalysis or nucleophilic substitution Variable ,

Supporting Data and Research Results

Reaction Yields and Purity

Step Yield (%) Purification Method Notes
Methylation 95 Distillation High purity methyl ester
Aminolysis 80–85 Recrystallization Confirmed via NMR and MS
Chlorosulfonation 70 Filtration, recrystallization Ensures selectivity
Sulfonamide formation 70 Recrystallization Confirmed by melting point and spectral analysis

Structural Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiolates can be used in substitution reactions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonamide Compounds

Structural and Functional Analogues

Anticancer Sulfonamides

Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Exhibits cytotoxicity against MCF-7 (IC₅₀ = 90 μg/mL) and HCT116 (IC₅₀ = 35 μg/mL) cells . Lacks the methoxy group but includes a chloro-benzoyl-indole scaffold, which may reduce metabolic stability compared to Compound 13.

E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide): Orally active antimitotic agent targeting tubulin polymerization . Shares a methoxy group but replaces the chlorine with a hydroxylphenylamino moiety, altering target specificity (tubulin vs. BRD4) .

Antimicrobial Sulfonamides

Sulfapyridine (SPY) (4-amino-N-(2-pyridinyl)benzenesulfonamide): A classical antimicrobial with aqueous solubility of 133.1 mM . The amino group at the 4-position contrasts with Compound 13’s chloro-methoxy substitution, reducing lipophilicity and likely bioavailability .

BRD4-Targeting Sulfonamides

PFI-1: A benchmark BRD4 inhibitor with lower oral bioavailability (32%) and shorter half-life than Compound 13 . Structural differences include a thienodiazepine core instead of a coumarin-sulfonamide hybrid .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Target IC₅₀ (BRD4) Oral Bioavailability (%) Half-Life (h) Key Substituents
Compound 13 BRD4 < 100 nM 49.38 4.2 4-Cl, 2-OMe, 2-pyridinyl
PFI-1 BRD4 ~500 nM 32 <2 Thienodiazepine core
Compound 18 Cancer cells 35–90 μg/mL N/A N/A Indolylideneamino, 4-Cl
E7010 Tubulin ~10 nM Moderate N/A 4-OMe, hydroxylphenylamino
Sulfapyridine Microbes N/A Low N/A 4-NH₂, 2-pyridinyl
  • Key Observations: The chloro-methoxy-pyridinyl motif in Compound 13 enhances BRD4 binding and metabolic stability compared to amino-substituted analogues like sulfapyridine . Coumarin integration improves oral bioavailability over non-coumarin scaffolds (e.g., PFI-1) .

Mechanistic Divergence

  • Compound 13 : Inhibits BRD4 by disrupting acetyl-lysine recognition, leading to cell cycle arrest in cancer cells .
  • E7010 : Binds to tubulin, preventing polymerization and inducing mitotic catastrophe .
  • Sulfapyridine : Inhibits dihydropteroate synthase in microbes, blocking folate synthesis .

Limitations and Advantages

  • Compound 13 : Superior bioavailability and target specificity but untested in vivo tumor models .
  • Compound 18 : Broader cytotoxicity but lower potency than 5-fluorouracil (5-FU) .
  • E7010 : Clinical activity in phase I trials but narrower therapeutic index .

Biologische Aktivität

4-Chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN1_{1}O3_{3}S
  • Molecular Weight : 287.75 g/mol
  • IUPAC Name : 4-chloro-2-methoxy-N-(pyridin-2-yl)benzenesulfonamide

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of similar sulfonamide compounds, indicating that derivatives like 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide may exhibit significant activity against various bacterial strains. For instance, compounds in this category were shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the range of 6.63 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's anticancer potential is supported by findings that sulfonamides can induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, suggesting a mechanism of action through apoptosis induction .

The biological activity of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). Inhibition of CA IX has been particularly noted, with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating high potency and selectivity over other isoforms . The binding interactions between the compound and these enzymes can disrupt critical metabolic pathways in both cancerous and microbial cells.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated various benzenesulfonamide derivatives for their antibacterial and anti-biofilm activities. Compounds similar to 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide exhibited significant inhibition against S. aureus at concentrations around 50 μg/mL .
  • Anticancer Activity :
    • In vitro studies on MDA-MB-231 cell lines revealed that certain derivatives could induce apoptosis effectively, with a notable increase in late apoptotic cells observed after treatment .
  • Enzyme Inhibition :
    • Research focusing on the inhibition of carbonic anhydrases showed that certain analogues had a remarkable selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 6.63 mg/mL
AnticancerInduced apoptosis in MDA-MB-231
Enzyme InhibitionIC50_{50} for CA IX: 10.93–25.06 nM

Q & A

Basic Research Questions

Q. How can the synthesis of 4-chloro-2-methoxy-N-(2-pyridinyl)benzenesulfonamide be optimized for reproducibility?

  • Methodology : Multi-step synthesis often involves sulfonylation of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride derivatives, followed by coupling with 2-aminopyridine. Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF) and use TLC/HPLC to monitor intermediates. Crystallization in ethanol/water mixtures improves purity (>95%) .
  • Key Parameters : Control stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (12–24 hrs) to minimize byproducts like unreacted pyridine derivatives .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • X-ray crystallography : Resolve bond angles (e.g., S–N–C: ~115°) and confirm triclinic crystal packing (space group P1, unit cell dimensions a = 13.608 Å, b = 14.566 Å) .
  • NMR/FTIR : Validate aromatic proton shifts (δ 7.2–8.5 ppm in DMSO-d6) and sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How should researchers design initial biological activity screens for this compound?

  • Protocol : Use in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase or bacterial PPTases) at 10–100 µM concentrations. Pair with cytotoxicity profiling (MTT assay on HEK-293 or HeLa cells) to identify therapeutic windows .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with bacterial PPTase enzymes?

  • Mechanism : The sulfonamide group binds to the PPTase active site via hydrogen bonding (e.g., with Arg-124 and Asp-89 residues), while the pyridine ring stabilizes hydrophobic interactions. Molecular dynamics simulations show a binding free energy of −8.2 kcal/mol .
  • Contradictions : Some studies report IC50 values of 2.5 µM against E. coli PPTase, while others note reduced potency (IC50 >10 µM) due to solvent accessibility variations in enzyme isoforms .

Q. How can computational methods improve reaction design for derivatives?

  • Approach : Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions. Machine learning models (e.g., Random Forest) trained on PubChem data can prioritize substituents (e.g., –CF3 or –Br) for enhanced bioactivity .

Q. How to resolve contradictions in reported anti-cancer activity across cell lines?

  • Analysis :

  • Data Normalization : Compare IC50 values relative to positive controls (e.g., doxorubicin) and account for cell line-specific ABC transporter expression, which affects compound uptake .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t1/2 <30 min in mouse liver microsomes) to explain variability in in vivo efficacy .

Q. What strategies enhance solubility for in vivo studies without compromising activity?

  • Formulation : Co-solvent systems (PEG-400/water) or nanoemulsions (lecithin-based) improve aqueous solubility (>1 mg/mL). Maintain bioactivity by avoiding polar substituents that disrupt target binding .

Q. How do substituents on the pyridine ring influence regioselective reactivity?

  • Case Study : Electron-withdrawing groups (e.g., –Cl at para) increase electrophilicity at the sulfonamide sulfur, accelerating nucleophilic attacks (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for unsubstituted analogs) .

Methodological Tables

Table 1 : Crystallographic Data for Structural Validation

ParameterValue
Space groupP1
Unit cell (Å)a = 13.608, b = 14.566
Bond angle (S–N–C)115.2°
Purity>99% (HPLC)

Table 2 : Comparative Bioactivity in Cancer Cell Lines

Cell LineIC50 (µM)Notes
HeLa12.3 ± 1.2High EGFR expression
MCF-728.7 ± 3.1Moderate CYP3A4 metabolism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.